molecular formula C10H8Cl2N2S B8808941 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE CAS No. 40277-35-8

2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE

Cat. No.: B8808941
CAS No.: 40277-35-8
M. Wt: 259.15 g/mol
InChI Key: CPWQCJFDDILDOU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE is a heterocyclic organic compound with the molecular formula C10H8Cl2N2S. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5,6,7,8-TETRAHYDRO-1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

Properties

CAS No.

40277-35-8

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H8Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2

InChI Key

CPWQCJFDDILDOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)Cl

Origin of Product

United States

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